molecular formula C16H18N6O2 B11123509 N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide

N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide

Cat. No.: B11123509
M. Wt: 326.35 g/mol
InChI Key: BYDWDZKOHHYNRD-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide is a complex organic compound that features a pyrazinecarboxamide core with a piperazine ring substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-pyrazinecarboxylic acid with 4-(2-pyridyl)piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or pyrazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-3-pyridyl)carbamates: These compounds share a similar pyridyl structure but differ in their functional groups and overall molecular architecture.

    2-(2-pyridyl)benzimidazole derivatives: These compounds also contain a pyridyl group but are based on a benzimidazole core.

Uniqueness

N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide is unique due to its combination of a pyrazinecarboxamide core with a piperazine ring substituted with a pyridyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H18N6O2/c23-15(12-20-16(24)13-11-17-5-6-18-13)22-9-7-21(8-10-22)14-3-1-2-4-19-14/h1-6,11H,7-10,12H2,(H,20,24)

InChI Key

BYDWDZKOHHYNRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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